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Bis-PEG3-biotin

Cat. No.: B13711425
M. Wt: 672.9 g/mol
InChI Key: BYMLPPUTYPTYIM-YPZLOKHQSA-N
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Description

Context of Biotinylation in Contemporary Biomedical Research

Biotinylation is a fundamental technique that involves covalently attaching biotin (B1667282), a small B-vitamin, to molecules such as proteins and nucleic acids. labmanager.comcreative-proteomics.com This process leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. nih.govthermofisher.com This high-affinity bond allows for the selective labeling, detection, purification, and immobilization of biotinylated molecules. creative-proteomics.comthermofisher.com

The small size of biotin (244.31 g/mol ) is advantageous as it typically does not interfere with the natural function of the molecule it tags. labmanager.com Biotinylation finds widespread use in a variety of critical research applications, including enzyme-linked immunosorbent assays (ELISA), Western blotting, immunoprecipitation, and cell surface labeling. labmanager.comthermofisher.com The process can be achieved through two primary methods: chemical biotinylation, which uses reagents to target specific functional groups on molecules, and enzymatic biotinylation, which offers high specificity by using enzymes like biotin protein ligase. labmanager.com

Evolution of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units that serve as flexible spacers to connect different molecular entities. chempep.com Their use in biological applications began in the 1970s to increase the circulation time and reduce the immune response to proteins. chempep.com The 1990s saw the advent of monodisperse PEG linkers, which have a defined molecular weight and structure, allowing for more precise bioconjugation strategies. chempep.com

PEG linkers are valued for several key properties:

Water Solubility: Their structure allows for hydrogen bonding with water, making them highly soluble in aqueous solutions. chempep.comthermofisher.com

Biocompatibility: PEG is non-toxic and generally does not provoke an immune response. chempep.comthermofisher.com

Flexibility: The rotational freedom of the bonds in the PEG chain provides conformational flexibility, which can reduce steric hindrance. chempep.comthermofisher.com

Over time, PEG linkers have evolved from simple linear chains to more complex architectures, including branched and cleavable designs, to meet the demands of advanced applications like antibody-drug conjugates (ADCs) and targeted drug delivery. chempep.comaxispharm.com

Significance of Bifunctional and Branched Architectures in Molecular Design

The demand for more sophisticated molecular tools has driven the development of linkers with bifunctional and branched architectures. Bifunctional linkers possess two reactive ends, allowing them to connect two different molecules. papyrusbio.com These can be homobifunctional (with identical reactive groups) or heterobifunctional (with different reactive groups), the latter of which enables sequential conjugation, reducing unwanted side reactions. papyrusbio.com

Branched architectures, such as dendrons, take this a step further by providing multiple attachment points for a substrate molecule. mdpi.compolymerfactory.com This design offers several advantages:

Increased Payload: In drug delivery, branched linkers can carry multiple drug molecules, enhancing therapeutic efficacy. polymerfactory.com

Signal Amplification: In diagnostic assays, they can carry multiple signaling molecules (e.g., fluorescent dyes or biotin), leading to a stronger and more easily detectable signal. mdpi.compolymerfactory.com

Tailored Properties: The structure can be modified to fine-tune properties like solubility and stability. polymerfactory.com

These advanced architectures are crucial in creating next-generation molecular probes and therapeutic agents with enhanced functionality and specificity. papyrusbio.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52N6O7S2 B13711425 Bis-PEG3-biotin

Properties

Molecular Formula

C30H52N6O7S2

Molecular Weight

672.9 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide

InChI

InChI=1S/C30H52N6O7S2/c37-25(9-3-1-7-23-27-21(19-44-23)33-29(39)35-27)31-11-5-13-41-15-17-43-18-16-42-14-6-12-32-26(38)10-4-2-8-24-28-22(20-45-24)34-30(40)36-28/h21-24,27-28H,1-20H2,(H,31,37)(H,32,38)(H2,33,35,39)(H2,34,36,40)/t21-,22-,23-,24-,27-,28-/m0/s1

InChI Key

BYMLPPUTYPTYIM-YPZLOKHQSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2

Origin of Product

United States

Chemical Structure and Rational Design for Research Applications

Molecular Architecture and Functional Moieties of Bis-PEG3-biotin

This compound is a biotinylation reagent characterized by the presence of two terminal biotin (B1667282) groups. broadpharm.com These biotin moieties are the primary functional components, enabling strong and specific binding to avidin (B1170675) and streptavidin proteins, a cornerstone of many detection and purification systems in molecular biology. biolegend.comthermofisher.com The "Bis-" prefix denotes the presence of these two biotin units within a single molecule.

Connecting these two biotin groups is a linker arm composed of three repeating ethylene (B1197577) glycol units, designated as "PEG3". broadpharm.com This linker provides a flexible spacer between the two biotin molecules. The chemical formula for this compound is C30H52N6O7S2, and it has a molecular weight of 672.9 g/mol . broadpharm.com

A related, more complex branched structure, N-(acid-PEG3)-N-bis(PEG3-biotin), features a carboxylic acid group that can be reacted with primary amines, further expanding its utility in protein labeling. alfa-chemistry.comaxispharm.com This variant has a molecular formula of C45H81N7O15S2 and a molecular weight of 1024.3 g/mol . precisepeg.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C30H52N6O7S2
Molecular Weight 672.9
CAS Number 194920-54-2

Table 1: Physicochemical properties of this compound. Data sourced from BroadPharm. broadpharm.com

Strategic Role of Polyethylene (B3416737) Glycol (PEG) in Linker Design

The inclusion of a polyethylene glycol (PEG) spacer is a deliberate design choice that imparts several beneficial properties to the this compound molecule, enhancing its performance in aqueous research environments. biochempeg.comcreativepegworks.com

Non-specific binding of reagents to surfaces or unintended biomolecules is a common challenge in bioassays, leading to background noise and potentially confounding results. mdpi.com PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to mitigate this issue. researchgate.netnih.gov The flexible and hydrophilic PEG linker in this compound creates a hydrated layer around the molecule, which can help to prevent non-specific adsorption to plastic surfaces and other proteins. mdpi.comnih.gov This reduction in non-specific interactions leads to improved signal-to-noise ratios and more reliable experimental data. nih.gov

The PEG linker also functions as a flexible spacer, providing optimal spatial orientation for the biotin moieties to interact with the binding pockets of avidin or streptavidin. broadpharm.comexplorationpub.com The length and flexibility of the PEG3 chain allow the two biotin molecules to position themselves effectively for simultaneous or sequential binding, which can be critical for achieving high-avidity interactions. researchgate.net This spatial freedom can be crucial in overcoming steric hindrance and ensuring efficient binding, particularly in complex molecular assemblies. The strategic placement of the PEG unit can influence the pharmacokinetics and therapeutic efficacy of ligand-drug conjugates. google.comgoogle.com

Advantages of Bis-Biotinylation in Research Systems

The presence of two biotin molecules within a single reagent, a feature known as bis-biotinylation, offers distinct advantages in various research contexts, primarily through the principles of multivalency and avidity.

The avidity of a multivalent interaction is greater than the sum of the individual affinities of each ligand-receptor pair. biorxiv.org This is because the dissociation of one biotin molecule from its binding site does not immediately lead to the dissociation of the entire complex, as the second biotin remains bound, increasing the probability of rebinding. google.comgoogle.com This enhanced stability is particularly beneficial in applications requiring robust and long-lasting immobilization of molecules, such as in single-molecule studies or the development of highly stable diagnostic reagents. google.com The increased binding stability afforded by bis-biotinylated molecules makes them preferable for applications where a durable interaction with streptavidin is desired. google.com

Impact on Binding Kinetics in in vitro Systems

The bivalent nature of this compound has a profound impact on its binding kinetics to streptavidin- or avidin-functionalized surfaces and molecules in in vitro systems, primarily through the principle of avidity. Avidity describes the accumulated strength of multiple simultaneous binding events, which is significantly greater than the intrinsic affinity of a single binding event.

When a monovalent biotin reagent binds to one of streptavidin's four sites, the interaction is characterized by a single association rate constant (kₐ or k-on) and a single dissociation rate constant (kₔ or k-off). The biotin-streptavidin interaction is renowned for being one of the strongest non-covalent bonds in nature, with an exceptionally slow dissociation rate, leading to a dissociation constant (K₋) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M). researchgate.net

With a bivalent ligand like this compound, the binding mechanism becomes more complex. After the first biotin moiety binds to a site on streptavidin, the second biotin moiety is held in close proximity to the other available binding sites on the same tetramer. This high local concentration facilitates the second binding event. Once this intramolecular, bivalent bond is formed, the dissociation kinetics are drastically altered. For the entire this compound molecule to dissociate from the streptavidin tetramer, both biotin-streptavidin interactions must be broken simultaneously. The probability of this occurring is far lower than the dissociation of a single bond.

The following interactive table illustrates the theoretical kinetic parameters for a monovalent versus a bivalent biotin reagent when interacting with surface-immobilized streptavidin. The data demonstrates how avidity, driven by a dramatically reduced dissociation rate, results in a significantly stronger apparent binding affinity for the bivalent compound.

Interactive Data Table: Comparison of Binding Kinetics

CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Dissociation Constant (K₋) (M)Binding Strength
Monovalent Biotin-PEG31.5 x 10⁵4.0 x 10⁻⁵2.7 x 10⁻¹⁰ (270 pM)High Affinity
Bivalent this compound (Affinity Component)1.5 x 10⁵4.0 x 10⁻⁵2.7 x 10⁻¹⁰ (270 pM)High Affinity
Bivalent this compound (Avidity Component)1.5 x 10⁵5.0 x 10⁻⁷3.3 x 10⁻¹² (3.3 pM)Very High Avidity

Advanced Synthetic Methodologies and Derivatization Strategies

Synthetic Pathways for Bis-PEG3-Biotin Analogues

The creation of biotin (B1667282) analogues with bifurcated or branched linkers, such as this compound, often requires multi-step synthetic pathways. Modern approaches have focused on increasing efficiency, accessibility, and the diversity of functional groups that can be introduced.

A significant advancement in the synthesis of branched biotinylated compounds is the development of protecting-group-free strategies. These methods offer a more streamlined and efficient alternative to traditional syntheses that rely on multiple protection and deprotection steps.

One such approach provides a symmetrical and broadly applicable bifurcated biotin-bis-PEG-azide chassis. acs.org The synthesis begins with the activation of d-biotin's terminal carboxylic acid. This is achieved by converting it into an N-hydroxy succinimide (B58015) (NHS) ester using disuccinimidyl carbonate (DSC), which yields the activated biotin in high purity without the need for chromatographic separation. nih.gov

Concurrently, a symmetric amino alcohol linker is synthesized in a single step from commercially available starting materials, such as 2-(2-chloroethoxy)ethanol (B196239) and 2-(2-aminoethoxy)ethanol. acs.orgnih.gov The subsequent reaction between the unprotected amino alcohol linker and the NHS-activated biotin proceeds efficiently. nih.gov A key aspect of this strategy is that the early-stage formation of an amide bond creates a tertiary amine at the branch point. This inherently reduces the nucleophilicity of the linker's central nitrogen, thereby eliminating the need for a protecting group strategy that is often required in other synthetic routes. acs.orgnih.gov This protecting-group-free synthesis provides straightforward access to a versatile bis-hydroxy-functionalized biotin intermediate, which can be readily purified and used for further derivatization. nih.gov

The protecting-group-free synthesis yields a key intermediate: a biotin derivative with a branched linker terminating in two hydroxyl (-OH) groups (e.g., biotin-bis-PEG2-alcohol). acs.orgnih.gov This intermediate is pivotal as its terminal alcohol groups serve as versatile handles for the controlled introduction of a wide range of other reactive functionalities through well-established functional group interconversions. acs.org

This methodology provides a distinct advantage by enabling easy access to multiple biotin derivatives with synthetically valuable functional groups. acs.org For instance, the bis-hydroxy intermediate can be converted into a bis-iodide by reaction with iodine, or more commonly, into a bis-azide by mesylation followed by substitution with sodium azide (B81097). nih.gov This controlled, stepwise derivatization allows for the production of a panel of branched biotin reagents with tailored reactivity, ready for conjugation to various molecules of interest. acs.org

Table 1: Key Intermediates and Derivatives from Protecting-Group-Free Synthesis

Compound NameTerminal Functional GroupSynthetic Role
NHS-activated BiotinN-Hydroxysuccinimide esterActivated biotin for amide bond formation
Symmetric Amino Alcohol LinkerPrimary Amine, HydroxylBifurcating linker building block
Biotin-bis-PEG-alcoholHydroxyl (-OH)Versatile intermediate for further functionalization
Biotin-bis-PEG-iodideIodide (-I)Reactive intermediate for nucleophilic substitution
Biotin-bis-PEG-azideAzide (-N₃)Key chassis for "click chemistry" reactions

Derivatization for Specific Research Applications

The true utility of biotinylated compounds is realized when they are derivatized with specific reactive groups that enable their conjugation to biomolecules or other probes. The integration of click chemistry moieties has become a particularly powerful strategy. nih.gov

Click chemistry refers to a set of bioorthogonal reactions that are rapid, specific, and high-yielding, making them ideal for use in complex biological systems. nih.gov Azides and alkynes are the most common reactive partners in these reactions. thermofisher.com The derivatization of the this compound scaffold with these functional groups creates powerful tools for molecular biology and diagnostics. nih.govcenmed.com

An azide-functionalized biotinylated chassis, such as Biotin-PEG3-azide, is a biotinylation reagent that contains a reactive azide (-N₃) group at the end of its PEG linker. medchemexpress.combioscience.co.uk This azide group is stable and largely inert in biological systems but reacts efficiently with alkyne-containing molecules. nih.govsigmaaldrich.com The hydrophilic PEG3 spacer enhances the solubility of the reagent in aqueous media and separates the biotin from the conjugated molecule, which is crucial for maintaining high-affinity binding to streptavidin. biochempeg.comlumiprobe.com

These reagents are designed for labeling molecules and biomolecules that have been modified to contain an alkyne group. sigmaaldrich.com The reaction between the azide-functionalized biotin and an alkyne forms a stable triazole linkage. cenmed.com This conjugation can be achieved through two primary types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) if the alkyne is part of a strained ring system like cyclooctyne (B158145). medchemexpress.comtocris.com Branched linkers featuring multiple azide groups, such as Biotin-bis-PEG-azide or Biotin-PEG4-tris-PEG3-azide, allow for the attachment of multiple payloads per biotin unit, enhancing signal amplification or interaction strength. nih.govconju-probe.com

Complementary to azide-functionalized reagents are those incorporating terminal or strained alkynes. These compounds are used to label molecules containing azide groups. medchemexpress.com

Terminal Alkynes: Reagents like Biotin-PEG3-alkyne feature a terminal alkyne group (-C≡CH) that readily participates in copper-catalyzed click chemistry (CuAAC) with azide-modified targets. medchemexpress.combroadpharm.com This reaction is highly efficient but requires a copper catalyst, which can sometimes be toxic to living cells, although new ligands have been developed to reduce this toxicity. nih.gov

Cyclooctynes: To circumvent the need for a copper catalyst, strained cyclooctynes are used. These molecules react rapidly with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a truly bioorthogonal reaction. nih.govinterchim.fr Biotin can be derivatized with various cyclooctyne moieties, including:

Dibenzocyclooctyne (DBCO or DIBO): Biotin-PEG-DBCO reagents are widely used for copper-free click chemistry, allowing for the labeling of azide-containing molecules in living systems without metal-induced toxicity. rsc.orgbroadpharm.com

Bicyclononyne (BCN): BCN is another state-of-the-art cyclooctyne used for SPAAC, and reagents like BCN-PEG3-Biotin offer an alternative for efficient copper-free conjugations. interchim.fr

The choice between a terminal alkyne and a cyclooctyne derivative depends on the specific application, particularly whether the reaction will be performed in vitro or in vivo and the tolerance of the system to a copper catalyst. nih.gov

Integration with Click Chemistry Moieties

Tetrazine and TCO Conjugations

The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high selectivity in complex biological environments. conju-probe.combroadpharm.com This reaction proceeds efficiently under mild, aqueous conditions without the need for cytotoxic catalysts like copper, making it ideal for live-cell applications. conju-probe.com

Derivatives of this compound have been synthesized to incorporate these reactive handles. For instance, a biotinylation reagent featuring two TCO moieties allows for the conjugation of two separate tetrazine-labeled biomolecules. conju-probe.com This "Biotin-PEG4-bis-PEG3-TCO" can react with tetrazines to form a stable dihydropyridazine (B8628806) linkage, enabling applications in fluorescent imaging, drug delivery, and positron emission tomography (PET) imaging. conju-probe.com Conversely, "Biotin-PEG3-methyltetrazine" provides a biotinylation reagent that can react with TCO-functionalized molecules. broadpharm.com The fast reaction kinetics of the tetrazine-TCO ligation are a significant advantage, often leading to conjugate formation within minutes. conju-probe.com

The versatility of this chemistry is further highlighted by the availability of various TCO and tetrazine-functionalized PEG linkers, which can be used to construct custom biotinylation reagents. broadpharm.comaxispharm.com These reagents often feature hydrophilic PEG spacers to improve solubility and reduce aggregation of the labeled molecules. conju-probe.combroadpharm.com

Incorporation of Cleavable Linkages (e.g., Disulfide Bonds)

A significant challenge in affinity purification using the biotin-streptavidin interaction is the harsh conditions required to elute the captured biomolecules, which can lead to denaturation. gbiosciences.com To address this, cleavable linkers have been incorporated into the structure of biotinylation reagents. Disulfide bonds are a popular choice for creating such cleavable linkers because they can be readily cleaved under mild reducing conditions using reagents like dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). broadpharm.comtargetmol.com

A prime example is "DBCO-S-S-PEG3-biotin," a reagent that combines a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with a cleavable disulfide bond and a biotin tag. broadpharm.com This allows for the capture of azide-containing biomolecules and their subsequent release under gentle conditions. Research has shown that using a thiol-cleavable biotin conjugate like DBCO-S-S-PEG3-biotin can significantly enhance the recovery of captured proteins compared to non-cleavable counterparts. tandfonline.com Other cleavable linkers, such as those sensitive to pH changes or light (photocleavable), have also been developed to provide researchers with a range of options for releasing biotinylated molecules. gbiosciences.comnih.gov

Modification with Other Bio-orthogonal Tags

Beyond tetrazines and TCOs, this compound can be derivatized with a variety of other bio-orthogonal tags to suit different experimental needs. These tags allow for specific chemical reactions to be performed in the presence of complex biological functionality.

Common bio-orthogonal functional groups include:

Azides: These groups can be introduced into biomolecules and subsequently labeled with reagents containing a phosphine (B1218219) group (Staudinger ligation) or an alkyne group (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). vwr.comnih.gov For example, "N-(Biotin-PEG2)-N-Bis(PEG3-azide)" is a branched derivative with two terminal azide groups. broadpharm.com

Alkynes: These are the reaction partners for azides in click chemistry. Reagents like "Biotin-PEG3-alkyne" are used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs). targetmol.com

DBCO (Dibenzocyclooctyne): As a strained alkyne, DBCO reacts with azides in a copper-free click reaction, which is highly advantageous for live-cell labeling. broadpharm.comconfluore.com

Maleimides: These groups are highly reactive towards free sulfhydryl (thiol) groups on cysteine residues in proteins, forming stable thioether bonds. researchgate.net "Biotin-PEG3-Mal" is an example of a maleimide-containing biotinylation reagent. targetmol.com

The synthesis of these derivatives often involves a modular approach, starting with a core structure like "N-Boc-N-bis(PEG3-OH)" which has hydroxyl groups that can be further functionalized. This allows for the creation of a diverse library of biotinylation reagents with different reactive groups, spacer lengths, and cleavable elements to cater to a wide array of research applications. acs.org

Applications in Advanced Bioconjugation and Molecular Engineering

Protein and Biomolecule Labeling for Research Purposes

Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a fundamental technique in biotechnology. issuu.com The exceptionally strong and specific interaction between biotin and proteins like avidin (B1170675) and streptavidin is harnessed for the detection, purification, and immobilization of biotin-labeled molecules. issuu.comchemie-brunschwig.chaddgene.org Bis-PEG3-biotin serves as a biotinylation reagent, enabling the labeling of proteins, antibodies, and other biomolecules. broadpharm.combroadpharm.com

Derivatives of this compound are designed for selective covalent attachment to specific functional groups on target biomolecules. For instance, N-(acid-PEG3)-N-bis(PEG3-biotin) possesses a carboxylic acid group that can be activated to react with primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins. broadpharm.comalfa-chemistry.com This reaction, often facilitated by activating agents like EDC and HATU, forms a stable amide bond, securely linking the biotin label to the protein. broadpharm.comalfa-chemistry.combiochempeg.com This targeted approach ensures that the biotin label is attached to a known location on the biomolecule, which is critical for many downstream applications.

Other derivatives can be synthesized to target different functional groups. For example, maleimide-functionalized biotin reagents are highly reactive towards free sulfhydryl groups of cysteine residues at a neutral pH, forming a stable thioether bond. researchgate.net This specificity allows for the precise labeling of proteins that have available cysteine residues.

Proximity labeling is a powerful technique used to identify proteins that are in close proximity to a protein of interest within a cellular context. addgene.orgnih.gov These methods utilize an enzyme fused to a "bait" protein, which generates reactive molecules that covalently label neighboring "prey" proteins. nih.gov Biotin is a commonly used label in these strategies due to its strong binding to streptavidin, which facilitates the subsequent purification and identification of the labeled proteins. addgene.org

While the direct use of this compound in a specific proximity labeling technique named µMAP is not extensively detailed in the provided search results, the principles of proximity labeling often involve biotinylated probes. For example, techniques like BioID use a promiscuous biotin ligase that releases activated biotin molecules to label nearby proteins on exposed lysine residues. addgene.org The fundamental concept is to bring a labeling entity into the vicinity of target biomolecules. core.ac.uk Bifunctional molecules, such as those with two reactive groups, can be valuable in these approaches.

After labeling biomolecules with biotin, it is often necessary to determine the extent of labeling. Several methods can be used for the quantitative analysis of biotinylated biomolecules. Spectrophotometric methods, such as the HABA (4-hydroxyazobenzene-2-carboxylic acid) assay, are commonly employed. researchgate.net This assay relies on the displacement of the HABA dye from avidin by the biotinylated sample, leading to a measurable change in absorbance. researchgate.net

More advanced techniques like mass spectrometry can also be used for precise quantification. rsc.org For instance, liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) can be used to quantify labeled DNA modifications with high sensitivity and selectivity. rsc.org Furthermore, some biotinylation reagents are designed with a chromophore that allows for the direct quantification of the number of biotin molecules incorporated per biomolecule using UV-Vis spectrophotometry. abacusdx.com

Surface Functionalization and Immobilization Techniques

The immobilization of biomolecules onto solid surfaces is a critical step in the development of various research tools and diagnostic platforms. mdpi.com this compound and its derivatives are instrumental in these applications, enabling the controlled attachment of biomolecules to surfaces for a range of purposes.

The strong and stable interaction between biotin and streptavidin is widely used to immobilize biotinylated biomolecules onto streptavidin-coated surfaces. issuu.com This strategy is employed in the creation of various research platforms, including microarrays and biosensors. alfa-chemistry.com By attaching a biotin label to a protein, DNA sequence, or other molecule of interest using a reagent like a this compound derivative, that molecule can then be securely captured on a streptavidin-functionalized substrate.

Electrochemical biosensors are analytical devices that convert a biological recognition event into a measurable electrical signal. frontiersin.org They offer advantages such as high sensitivity, cost-effectiveness, and portability. frontiersin.org The immobilization of biorecognition elements, such as enzymes or antibodies, onto the electrode surface is a key step in their construction. mdpi.com

The biotin-streptavidin system is a common method for immobilizing biomolecules on electrode surfaces. mdpi.com For example, an azide-PEG3-biotin derivative can be attached to a modified electrode surface via a click chemistry reaction. electrochemsci.orgmdpi.com This biotinylated surface can then be used to immobilize streptavidin-conjugated enzymes or other proteins. electrochemsci.orgmdpi.com This controlled immobilization helps to maintain the biological activity of the immobilized molecule and ensures its proper orientation for interacting with the target analyte. mdpi.com In one study, an azide-PEG3-biotin was grafted onto a gold electrode, which was then used to immobilize streptavidin and subsequently detect biotinylated human serum albumin using electrochemical impedance spectroscopy. electrochemsci.orgmdpi.com

Development of Research Platforms and Biosensors

Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR) Sensors

This compound and related biotin-PEG compounds are integral to the functionalization of biosensor surfaces for QCM and SPR technologies. alfa-chemistry.com These label-free techniques monitor molecular interactions in real-time by detecting changes in mass or refractive index on a sensor chip. nih.govnih.gov

In this context, the biotinylated linker serves to immobilize biomolecules onto streptavidin-coated sensor surfaces. nih.gov The high affinity between biotin and streptavidin ensures stable and oriented capture of biotinylated ligands, such as nucleic acids or proteins. nih.gov The flexibility and hydrophilicity of the PEG spacer are crucial for minimizing non-specific binding to the sensor surface and ensuring that the immobilized molecules retain their biological activity. lumiprobe.comalfa-chemistry.com

A key application is the analysis of binding kinetics. For instance, in a QCM-based study, a sensor chip coated with biotin-dextran hydrogel was used to immobilize streptavidin. nih.gov This surface then allowed for the efficient binding of biotinylated bovine serum albumin (bBSA), enabling a sensitive and specific immunoassay for anti-BSA antibodies. nih.gov The real-time sensorgrams generated by the QCM could be used to resolve the apparent binding kinetics, as detailed in the table below. nih.gov

Kinetic ParameterValue
On-rate (kon)5.9 µM-1 h-1
Off-rate (koff)10.1 h-1
Dissociation Constant (KD)1.71 µM
Data derived from a QCM-based immunoassay using a biotinylated sensor surface. nih.gov

This methodology demonstrates the utility of biotinylated surfaces in preparing high-performance sensor chips for repetitive immunoassays and on-line binding kinetics studies. nih.gov Similarly, SPR sensor chips with covalently attached streptavidin are widely used to capture biotin-labeled DNA sequences, leaving the nucleic acid binding sites accessible for interaction studies. nih.gov

Optical and Fluorescent Sensors

In the realm of optical and fluorescent sensing, the principles of using this compound are similar to those in QCM and SPR. The biotin-streptavidin interaction serves as a robust anchoring system. lumiprobe.comalfa-chemistry.com A common strategy involves immobilizing a biotinylated target molecule onto a streptavidin-coated surface. lumiprobe.com Subsequently, the detection and visualization of this interaction can be achieved using a fluorescently labeled streptavidin or a secondary biotinylated fluorescent dye conjugate. lumiprobe.com The long, hydrophilic PEG3 linker helps to facilitate the binding process and reduce non-specific interactions that could interfere with the optical signal. lumiprobe.com An N-(acid-PEG3)-N-bis(PEG3-biotin) derivative has been noted in studies involving the measurement of median fluorescent intensity, highlighting the compound's utility in fluorescence-based applications. kcl.ac.uk

Enhanced Biorecognition on Solid Supports

The structure of this compound is optimized for enhancing biorecognition events on solid supports such as gold, silica, or polymer surfaces. alfa-chemistry.combiochempeg.com The PEG linker plays a dual role: it acts as a spacer to move the biotin moiety away from the surface, thereby reducing steric hindrance and making it more accessible for binding, and its hydrophilic nature helps to prevent the non-specific adsorption of proteins and other biomolecules onto the support. lumiprobe.comalfa-chemistry.com This anti-fouling property is critical for developing sensitive and specific assays, as it minimizes background noise and ensures that the detected signal originates from the specific biotin-streptavidin interaction. alfa-chemistry.com This leads to a more stable and oriented binding of capture molecules, preserving their function and improving assay sensitivity. alfa-chemistry.com

Microarray and High-Throughput Screening Applications

Microarrays and high-throughput screening (HTS) platforms rely on the ordered and dense immobilization of probes to test thousands of interactions simultaneously. upenn.educreative-diagnostics.com Biotin-PEG linkers are extensively used in these technologies to attach proteins, peptides, or nucleic acids to array surfaces. alfa-chemistry.com

In one application, a biotinylation kit utilizing a reagent with a long-chain PEG3 spacer was used to label the protein VEGFR2. rsc.org This labeling was a key step in a high-throughput screening process to identify specific peptides from a library of over five million candidates using an imprinting microarray. rsc.org The PEG3 spacer was noted for its ability to preserve the high-affinity interaction between streptavidin and biotin while maintaining the solubility of the protein. rsc.org The ability to create high-density microarrays allows for the rapid profiling of combinatorial substrate libraries against various enzymes or the screening of potential drug candidates. upenn.educreative-diagnostics.com

Microchannel Cantilever Spotting (µCS)

Microchannel Cantilever Spotting (µCS) is a scanning probe lithography technique that deposits femtoliter-sized droplets onto a surface to create micro- and nanoscaled patterns of functional molecules. researchgate.net This method has been used to create microarrays for use as washable sensor chips. researchgate.net

In studies evaluating surface functionalization via µCS, biotin-PEG derivatives have been instrumental. One study compared the efficiency of two different "click chemistry" reactions—strain-promoted azide-alkyne cycloaddition (SPAAC) and thiol-alkyne coupling—for immobilizing molecules. researchgate.net Biotin-PEG3-azide was spotted onto a dibenzocyclooctyne (DBCO)-functionalized glass surface to test the azide-alkyne reaction. researchgate.netresearchgate.net The research found that while both methods worked, the reaction between a thiol and a cycloalkyne was more efficient for µCS arraying than the reaction between an azide (B81097) and a cycloalkyne under the tested conditions. researchgate.net

ParameterConditionObservation
Reaction Comparison Biotin-PEG3-azide vs. Biotin-PEG-thiolThiol-alkyne reaction was found to be more efficient than azide-alkyne for µCS. researchgate.net
Thiol-Alkyne Optimization Temperature: 37 °CHigher temperature resulted in significantly higher fluorescence intensity. researchgate.net
Thiol-Alkyne Optimization Time: 40 minutesOptimal reaction time for maximizing immobilization. researchgate.net
Research findings from µCS experiments comparing different click-chemistry immobilization strategies. researchgate.netresearchgate.net

These findings demonstrate the utility of biotin-PEG linkers in advanced fabrication techniques like µCS and provide critical data for optimizing surface chemistry for sensor development. researchgate.netresearchgate.net

Advanced Molecular Probe Development

The unique properties of this compound and related structures are leveraged in the design of sophisticated molecular probes for research, diagnostics, and imaging.

Design of Multivalent Affinity Probes

Researchers have developed modular strategies to construct multivalent probes, often using PEG chains as flexible linkers to provide optimal spatial separation between binding moieties. nih.govnih.gov For example, a Y-shaped scaffold was synthesized using a biotin-linked resin as a starting point. nih.gov This scaffold featured two PEG arms, each terminating in a targeting peptide specific for a cellular receptor (integrin αvβ6). nih.gov

Experiments comparing the binding of these constructs to cells demonstrated the power of multivalency. The bivalent probe showed significantly higher binding to the target cells than a similar monovalent construct, confirming that the multivalent design enhances target affinity. nih.gov

Probe TypeTargetResult
Monovalent Probe (Y-mono-1)SW480 ITGB6 high cellsDid not show high binding. nih.gov
Bivalent Probe (Y-1)SW480 ITGB6 high cellsSignificantly higher fluorescence, indicating superior binding. nih.gov
Comparison of binding efficiency between monovalent and bivalent integrin-targeting probes. nih.gov

This approach, which uses flexible PEG linkers to join multiple affinity groups, is a powerful strategy for developing high-affinity probes for molecular imaging and targeted therapeutic applications. nih.gov

Fluorescent Labeling and Imaging in Research Models

The dual biotin groups of this compound, in conjunction with the streptavidin-biotin interaction, provide a versatile platform for fluorescent labeling and imaging. This system allows for signal amplification and the attachment of multiple fluorophores, enhancing the sensitivity of detection in various research models.

Derivatives of biotin, such as those conjugated with fluorescent dyes like sulfo-Cyanine5, are instrumental in imaging applications. Sulfo-Cyanine5-PEG3-biotin, a far-red fluorophore, is particularly valuable due to lower background autofluorescence at its excitation and emission wavelengths (646 nm and 662 nm, respectively) lumiprobe.com. This property is advantageous for multicolor imaging, allowing for simultaneous visualization with other fluorescent tags lumiprobe.com. The hydrophilic PEG3 linker in these conjugates minimizes steric hindrance and reduces non-specific interactions, facilitating efficient binding to streptavidin lumiprobe.comlumiprobe.com.

In practice, biotinylated molecules can be immobilized on a surface, followed by the binding of streptavidin. Subsequently, a fluorescently labeled biotin conjugate, such as sulfo-Cyanine3-PEG3-biotin, can be used to visualize the bound streptavidin, forming the basis of various fluorescence-based assays lumiprobe.com. Furthermore, Azide-PEG3-biotin has been employed in the detection of cellular components, like an alkyne cholesterol analog, through click chemistry, followed by fluorescence microscopy with a fluorescent streptavidin conjugate scientificlabs.co.ukscientificlabs.co.uksigmaaldrich.com.

Application in Pull-Down Assays and Enrichment Strategies

The high-affinity interaction between biotin and streptavidin is fundamental to pull-down assays and other enrichment strategies designed to isolate and identify specific biomolecules. This compound and its derivatives are key reagents in these techniques.

Biotinylation reagents like Biotin-PEG3-TFPA, which contains a TFP group that readily reacts with amines, are used to attach biotin to proteins of interest for affinity-based applications such as pull-down assays broadpharm.com. Similarly, Azide-PEG3-biotin can be used to prepare multifunctional linkers for pull-down assays scientificlabs.co.ukscientificlabs.co.uksigmaaldrich.comsigmaaldrich.cn. The principle involves using a biotinylated probe to capture a target molecule, which can then be isolated using streptavidin-coated beads nih.gov. For instance, a biotin-tagged transcription factor and its interacting proteins have been successfully purified from crude nuclear extracts by direct binding to streptavidin beads acs.org.

The Staudinger ligation, a reaction between a phosphine (B1218219) and an azide, offers another bioorthogonal method for biotinylating molecules for pull-down assays. EZ-Link™ Phosphine-PEG3-Biotin reacts with azide-containing molecules, enabling their subsequent detection or purification with streptavidin probes or resins vwr.com.

Photoaffinity Labeling and Double-Click Stapling Techniques

This compound and its analogs are integral to advanced molecular engineering techniques like photoaffinity labeling and peptide stapling, which are used to study and manipulate protein-protein interactions.

Photoaffinity Labeling: This technique involves using a photo-reactive group to covalently link a probe to its binding partner upon light activation. Azide-PEG3-biotin has been utilized in the development of multifunctional benzophenone (B1666685) linkers for photoaffinity labeling scientificlabs.co.ukscientificlabs.co.uksigmaaldrich.comsigmaaldrich.cn. These linkers allow for the identification of binding partners by creating a permanent bond upon photo-irradiation. Other biotinylated photoreactive probes, such as Biotin-PEG3-PhN3 and those with diazirine groups, are also employed for this purpose, enabling the mapping of protein interaction networks tcichemicals.com.

Double-Click Stapling: Peptide stapling is a strategy to constrain peptides into a specific conformation, often an alpha-helix, to enhance their stability and binding affinity cam.ac.uk. The "double-click" stapling technique utilizes a linker with two reactive groups that can react with corresponding groups on a peptide. A novel multifunctional linker has been designed to serve as both a peptide stapling reagent and a photoaffinity probe with pull-down capability nih.gov. In this approach, a peptide with two azide-containing amino acids is reacted with a bis-alkyne-benzophenone linker. The resulting stapled peptide can then be further modified with a biotinylated azide, demonstrating the potential for subsequent pull-down assays nih.gov. Another approach involves using a dibromomaleimide functionalized with an alkyne, which, after stapling a peptide, can be further functionalized with biotin through alkyne-azide cycloaddition rsc.org.

Engineering of Research Tools via Supramolecular Assembly

The strong and specific interaction between biotin and streptavidin is a powerful tool for the bottom-up construction of complex supramolecular structures and functional biomaterials for research purposes.

Construction of Streptavidin-Biotin Based Platforms

The tetravalency of streptavidin, meaning it has four binding sites for biotin, allows for the assembly of intricate molecular platforms. Bis-biotin moieties can bind to two of these sites on a single streptavidin protein, creating a very stable linkage google.com. This principle is used to link biotinylated molecules to each other or to biotinylated surfaces through a streptavidin bridge google.com. By controlling the valency of streptavidin through the combination of functional and non-functional subunits, researchers can create platforms with defined geometries for single-molecule force spectroscopy studies researchgate.net.

Development of Multivalent Bioconjugates for Enhanced Research Binding

Multivalent bioconjugates, which present multiple copies of a binding ligand, can exhibit significantly enhanced binding affinity and specificity for their targets. This compound and related structures are ideal for creating such constructs. A branched biotin bis-azide has been synthesized to allow for the late-stage functionalization with two arbitrary alkynes via click chemistry, effectively creating a bivalent probe from a single biotin unit nih.govacs.org. This approach increases the avidity of the probe for its target. Similarly, N-(acid-PEG3)-N-bis(PEG3-biotin) is a branched biotin linker that can be used for protein labeling, presenting two biotin groups for enhanced binding or detection broadpharm.comxinyanbm.com. The use of bis-biotin tags can lead to more stable binding to multivalent biotin-binding proteins like streptavidin google.com.

Functionalization of Nanoparticles, Liposomes, and Micelles for in vitro Targeting

The surface modification of nanoparticles, liposomes, and micelles with biotin facilitates their use in targeted research applications. The biotin serves as a handle for attaching these nanostructures to streptavidin-functionalized surfaces or for targeting cells that have been pre-targeted with a streptavidin-conjugated antibody.

Nanoparticles: Biotin-PEG is widely used to functionalize the surface of various nanoparticles, including gold nanoparticles and viral nanoparticles alfa-chemistry.comnih.gov. This functionalization allows for site-specific attachment and enhances the colloidal stability of the nanoparticles in aqueous environments alfa-chemistry.com. For instance, empty Cowpea Mosaic Virus (eCPMV) particles have been internally functionalized with biotin, which was confirmed by their ability to bind to avidin beads nih.gov.

Liposomes: Biotinylated liposomes are developed for targeted delivery in research models. These liposomes can be loaded with therapeutic or imaging agents and targeted to specific sites using a pre-targeting strategy involving the biotin-avidin interaction nih.govmdpi.com. For example, a three-step system can be employed where a biotinylated targeting peptide first binds to a cell surface receptor, followed by the administration of streptavidin, and finally, the introduction of biotinylated liposomes that bind to the immobilized streptavidin mdpi.com. The inclusion of PEG in the liposome (B1194612) formulation helps to prolong circulation time nih.gov. The efficiency of cellular uptake of immunoliposomes has been shown to be greater when antibodies are conjugated via a streptavidin-biotin complex compared to other methods unesp.br.

Micelles: Biotin-functionalized polymeric micelles have been developed for targeted delivery in cancer research nih.govrsc.orgnih.gov. For example, biotin-conjugated copolymers have been used to create micelles loaded with the anti-cancer agent artemisinin (B1665778) for targeted delivery to breast cancer cells nih.gov. The targeting ability of these biotinylated micelles was demonstrated by their enhanced uptake in cancer cells overexpressing the biotin receptor nih.govrsc.org.

Role in Targeted Research Delivery Systems (Conceptual Framework)

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins of interest. xcessbio.commedchemexpress.com A PROTAC molecule conceptually consists of three parts: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. glpbio.comtargetmol.com The linker is a critical component, as its length, flexibility, and chemical nature dictate the proper orientation of the target protein and E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation.

While this compound itself is not a PROTAC, its constituent parts, particularly the PEG3 linker, are highly relevant to PROTAC design. Polyethylene (B3416737) glycol (PEG) chains are a prevalent class of linkers used in PROTAC synthesis due to their hydrophilicity, biocompatibility, and tunable length. targetmol.comtargetmol.com The PEG3 moiety in this compound provides a flexible and soluble spacer that is conceptually ideal for spanning the distance between a target protein and an E3 ligase. precisepeg.com

In research, derivatives of the biotin-PEG3 structure are utilized as linkers in PROTAC development. For instance, compounds like Biotin-PEG3-azide and Biotin-PEG3-Bis-sulfone are employed in the synthesis of PROTACs. xcessbio.comtargetmol.com In these constructs, the biotin serves not as a targeting agent for protein degradation but often as a versatile chemical handle for purification, detection, or attachment to other molecular components through its interaction with streptavidin. broadpharm.com The azide or bis-sulfone groups provide reactive sites for conjugation to the protein-targeting or E3-ligase-binding ligands. broadpharm.combiochempeg.com The optimization of linker composition is crucial, as even minor modifications can significantly affect the efficacy of the resulting PROTAC. precisepeg.com

Table 1: Conceptual Role of Biotin-PEG Moieties in PROTAC Linker Design

Component Function in PROTAC Context (Conceptual) Example Research Compound Citation
Biotin Affinity tag for purification or detection of PROTACs; chemical handle for modular synthesis. Biotin-PEG3-azide broadpharm.comtargetmol.com
PEG3 Linker Provides optimal length, flexibility, and solubility to facilitate ternary complex formation. DBCO-S-S-PEG3-biotin glpbio.comtargetmol.com

| Reactive Group | Enables covalent attachment to either the target protein ligand or the E3 ligase ligand. | Biotin-PEG3-Bis-sulfone | xcessbio.com |

Controlled release systems are engineered to deliver a therapeutic or research agent to a specific location over an extended period or in response to a particular stimulus. researchgate.net The design of such systems for model studies often incorporates targeting ligands and cleavable linkers to ensure that the active payload is released at the desired site, minimizing off-target effects. alfa-chemistry.comcd-bioparticles.net

The biotin-PEG architecture is a valuable scaffold for creating targeted, controlled-release constructs in research models. alfa-chemistry.com The biotin functions as a targeting device, directing the entire construct to cells or tissues that overexpress biotin receptors or have been pre-targeted with streptavidin conjugates. alfa-chemistry.com The PEG linker contributes to the system's stability and solubility in aqueous biological environments. axispharm.comalfa-chemistry.com

For controlled release, the payload (e.g., a drug, a dye, or another bioactive molecule) is attached to the biotin-PEG scaffold via a cleavable linker. cd-bioparticles.net These linkers are designed to break under specific physiological conditions, such as changes in pH, redox potential, or the presence of specific enzymes at the target site. targetmol.comalfa-chemistry.com For example, disulfide bonds are often used as linkers that can be cleaved by reducing agents like glutathione, which is found at higher concentrations inside cells. targetmol.com Photocleavable linkers offer another layer of control, where the payload is released only upon exposure to light of a specific wavelength. sigmaaldrich.comnih.gov Research has explored various photocleavable biotin reagents that allow for the light-induced release of captured biomolecules from streptavidin. sigmaaldrich.comnih.gov

Table 2: Examples of Biotin-PEG Conjugates in Controlled Release Model Systems

Linker Type Release Stimulus Example Research Compound Application Principle Citation
Disulfide Bond Reducing agents (e.g., DTT, glutathione) DBCO-S-S-PEG3-biotin Intracellular release in a reducing environment. targetmol.com
Photocleavable (PC) Near-UV Light (e.g., 365 nm) PC Biotin-PEG3-NHS ester Spatiotemporal control of release using light. sigmaaldrich.com

| Ester Linkage | pH change / Esterases | Biotin-PEG-SPDP | Release in acidic endosomes or in the presence of enzymes. | alfa-chemistry.com |

The development of highly specific and sensitive imaging probes is essential for visualizing biological processes and for research diagnostics. The robust and highly specific interaction between biotin and streptavidin is a cornerstone of many detection and imaging techniques. axispharm.com Biotin-PEG constructs are frequently used to create targeted imaging probes for various applications, including fluorescence microscopy, PET, and SPECT imaging. researchgate.netconju-probe.com

In one common strategy, an imaging agent (e.g., a fluorescent dye, a quantum dot, or a chelator for a radioisotope) is conjugated to a biotin-PEG molecule. researchgate.net The resulting probe can then be used to label streptavidin-conjugated targets. The PEG spacer is critical in this design as it extends the biotin moiety away from the imaging agent, minimizing steric hindrance and ensuring efficient binding to streptavidin. broadpharm.com

A more advanced application is in pre-targeting systems for in vivo imaging. nih.gov In this approach, a monoclonal antibody conjugated to streptavidin is first administered to target a specific cell type or tissue. After the unbound antibody-streptavidin conjugate is cleared from circulation, a biotinylated imaging probe is administered. This probe rapidly binds to the pre-localized streptavidin, providing a strong and specific signal at the target site while minimizing background noise. nih.gov In this context, a molecule like this compound, with its two biotin groups, could conceptually be used to cross-link and amplify the signal from streptavidin-based imaging agents. broadpharm.com Research into bifunctional chelators and multivalent probes has shown that such designs can significantly improve in vivo imaging performance compared to monomeric probes. acs.org

Table 3: Biotin-PEG Constructs in the Design of Research Imaging Probes

Imaging Modality Probe Design Principle Example Research Compound Citation
Fluorescence Imaging Covalent attachment of a fluorescent dye to a biotin-PEG linker for targeted cell labeling. Biotin-PEG3-fluorescein researchgate.net
Radionuclide Imaging A chelator (e.g., DOTA) is linked to biotin for sequestering radioisotopes (e.g., ¹¹¹In, ⁹⁰Y) for pre-targeted PET/SPECT imaging. DOTA-biotin derivative nih.gov
Multimodal Imaging A scaffold molecule incorporating biotin for targeting and multiple sites for attaching different imaging agents (e.g., radioisotope and fluorescent dye). Bifunctional chelator (BFC)-based scaffold with biotin acs.org

| Bioorthogonal Imaging | A biotin-PEG reagent with a bioorthogonal handle (e.g., TCO) reacts with a tetrazine-modified imaging agent for live-cell imaging. | Biotin-PEG4-bis-PEG3-TCO | conju-probe.com |

Comparison of PEG Lengths and Architectures (Linear vs. Branched)

Polyethylene Glycol (PEG) is frequently incorporated into the spacer arms of biotinylation reagents to enhance water solubility and flexibility. thermofisher.comchempep.com This is particularly advantageous for reagents with uncharged reactive groups or for improving the solubility of the final biotinylated protein, which helps prevent aggregation. thermofisher.com The length and structure of the PEG chain are key variables that distinguish different biotinylation reagents.

Linear PEG Linkers: These consist of a single chain of ethylene (B1197577) glycol units. chempep.com Increasing the number of PEG units in a linear chain (e.g., from PEG2 to PEG4 to PEG12) progressively increases the spacer arm length. thermofisher.cominterchim.fr A longer spacer arm can reduce steric hindrance, making the biotin more accessible for binding to avidin's deep binding pocket, which can enhance detection sensitivity. thermofisher.commdpi.com Research has shown that a longer, flexible spacer allows the biotin to be more available, improving the capture of avidin-tagged molecules. mdpi.com However, excessively long PEG chains (e.g., 3400 to 5000 g/mol ) can sometimes interfere with binding or dilute the probe's effectiveness. acs.orgtuat.ac.jp

Branched PEG Linkers: These structures have multiple PEG arms extending from a central core. chempep.comaxispharm.com this compound is an example of a reagent with a branched architecture, featuring two PEG3 arms. medchemexpress.eu This branched design can influence the spatial presentation of the biotin molecules. While linear PEGs primarily extend the distance, branched PEGs can create a different three-dimensional footprint, potentially influencing interactions with target molecules and surfaces.

The choice between linear and branched architectures depends on the specific application. For instance, a study on fluorogenic probes found that incorporating additional short PEG linkers increased water solubility and flexibility, which helped prevent nonspecific binding. rsc.org The dual arms of this compound contribute to its hydrophilic nature and provide a significant spacer length, positioning the biotin moieties away from the conjugated molecule to facilitate efficient binding.

Interactive Table: Comparison of Different PEGylated Biotinylation Reagents

Reagent NameArchitectureSpacer Arm Length (Å)Key Feature
NHS-PEG4-BiotinLinear29.0Standard, water-soluble amine-reactive reagent. thermofisher.com
NHS-PEG12-BiotinLinear55.7Longer linear spacer for reduced steric hindrance. interchim.fr
This compound Branched ~28.2 *Branched structure with two biotin groups. medchemexpress.eu
Maleimide-PEG11-BiotinLinear48.5Sulfhydryl-reactive with a long, flexible spacer.
Biotin-PEG8-AmineLinear37.3Provides a terminal amine for further conjugation.

*Spacer arm length for this compound is an estimate based on its components.

Impact on Specificity and Background Reduction in Bioassays

A significant challenge in many biotin-based assays is non-specific binding, where the probe binds to unintended targets or surfaces, leading to high background noise and reduced assay sensitivity. nih.govnih.gov The chemical properties of the biotinylation reagent's linker play a crucial role in mitigating this issue.

PEG linkers are well-known for their ability to reduce non-specific interactions. chempep.comlaysanbio.com The hydrophilic and flexible nature of the PEG chains creates a "stealth" effect, forming a hydrated layer around the conjugated molecule that repels the non-specific adsorption of other proteins. chempep.comnih.gov This leads to cleaner results and a better signal-to-noise ratio in various applications:

Immunoassays: In techniques like ELISA and Western blotting, using a biotinylated antibody with a PEG linker can significantly decrease background noise compared to reagents with purely hydrocarbon spacers. americanlaboratory.comnih.gov

Surface-Based Assays: For applications involving immobilization on surfaces like microplates or biosensors, PEGylation is critical. It prevents the random attachment of undesired molecules from the sample matrix, which is essential for single-molecule imaging and other sensitive detection methods. nih.govjove.com Studies have shown that PEG surface layers are highly effective at inhibiting non-specific protein adsorption. nih.gov

Cellular Imaging: In cell labeling experiments, PEG linkers help prevent the probe from non-specifically sticking to the cell surface, ensuring that the signal observed is from specific binding events. rsc.orgnih.gov

Research comparing different linkers has demonstrated that those containing PEG are superior in reducing background. One study found that Maleimide-PEG3400-biotin provided high conjugation selectivity and minimized non-specific interactions with the cell surface. nih.gov Another investigation highlighted that probes with PEG linkers showed a lower degree of nonspecific fluorescence in the presence of complex biological media like fetal bovine serum (FBS). rsc.org The dual PEG3 arms of this compound contribute effectively to this anti-fouling property, enhancing specificity and reducing background in sensitive bioassays.

Interactive Table: Research Findings on Linker Impact on Assay Performance

Study FocusLinker Type(s)Key FindingReference
Nonspecific Binding in Cell LysatePEGylated vs. Non-PEGylatedPEG linkers reduce nonspecific protein adsorption, improving signal-to-noise ratio. nih.govnih.gov
Cell Surface LabelingMaleimide-PEG3400-biotinShowed high specificity and minimized nonspecific interactions on living cells. nih.gov
Fluorogenic ProbesSq2B2PEG (contains PEG) vs. Sq2B2The PEGylated probe had lower nonspecific fluorescence activation in biological media. rsc.org
DNA Tethering on SurfacesBiotin-PEGPEGylation of the surface was critical for decreasing random noise from undesired molecular attachments. jove.com

Considerations for Cleavable vs. Non-Cleavable Linkers in Research Applications

Biotinylation reagents can be broadly categorized based on the stability of their linker arm: non-cleavable or cleavable. gbiosciences.com The choice between them is dictated entirely by the downstream application and whether recovery of the target molecule from the avidin/streptavidin complex is required. gbiosciences.comnih.gov

Non-Cleavable Linkers: this compound features a stable, non-cleavable linker. The bond it forms with the target molecule is permanent. This is advantageous for applications where a durable signal or a stable complex is the primary goal. biochempeg.com

Ideal Applications:

Stable Immobilization: Attaching proteins or other molecules to surfaces for assays like ELISA or for creating biosensors. biolegend.com

Detection & Imaging: Immunohistochemistry (IHC), flow cytometry, and fluorescence microscopy, where the goal is to visualize or quantify a target without needing to elute it. biolegend.com

High Stability Requirements: The resulting conjugate is very stable, which is beneficial in antibody-drug conjugates (ADCs) where premature drug release must be avoided. nih.govbiochempeg.com Non-cleavable linkers in ADCs rely on the complete degradation of the antibody within the lysosome to release the payload. broadpharm.com

Cleavable Linkers: These linkers contain a bond that can be broken under specific chemical or enzymatic conditions. Common cleavable moieties include disulfide bonds (cleaved by reducing agents like DTT), acid-labile groups (cleaved at low pH), and protease-sensitive sequences. broadpharm.comthermofisher.com

Ideal Applications:

Affinity Purification/Pull-Downs: This is the primary use case. A biotinylated bait protein captures its interacting partners from a lysate. After immobilizing the complex on streptavidin beads, the cleavable linker is broken to release the target protein(s) for downstream analysis (e.g., mass spectrometry), leaving the biotin and bait behind. thermofisher.comsci-hub.se

Mass Spectrometry (MS): Eluting the target protein without the large biotin-streptavidin complex is crucial for MS analysis, as the biotin tag itself can interfere with fragmentation and data interpretation. sci-hub.seneuromics.com

The main drawback of non-cleavable linkers like this compound is the difficulty of eluting the captured protein. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, and dissociation requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) which co-elutes the streptavidin and may not be suitable for recovering functional proteins. nih.govcloudfront.net Therefore, if the experimental goal is to isolate and analyze a captured protein, a cleavable reagent such as NHS-SS-Biotin would be the appropriate choice. proteochem.comthermofisher.com If the goal is stable detection or immobilization, a non-cleavable reagent like this compound is superior.

Conclusion

Bis-PEG3-biotin represents a sophisticated evolution in bioconjugation reagents. By combining a bivalent biotin (B1667282) design with the beneficial properties of a PEG linker, it provides researchers with a powerful tool for enhancing the sensitivity and stability of affinity-based assays. Its architecture, which allows for signal amplification and improved binding accessibility, makes it a valuable component in the ongoing development of advanced diagnostics and molecular biology techniques.

Challenges and Future Directions in the Research Utilization of Bis Peg3 Biotin

The unique architecture of Bis-PEG3-biotin, featuring two biotin (B1667282) moieties linked by a discrete polyethylene (B3416737) glycol (PEG) spacer, presents both opportunities and challenges in its application. While its bivalent nature and the properties of the PEG linker offer advantages in various research settings, ongoing efforts are focused on overcoming limitations and expanding its utility. The future of this compound and similar reagents lies in the optimization of current methodologies and the creative integration of these molecules into next-generation biotechnologies.

Q & A

Q. Basic Research Focus

  • Storage : Aliquot in amber vials under argon at -20°C; avoid freeze-thaw cycles .
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to track hydrolysis (e.g., azide-to-amine conversion ).
  • Add Antioxidants : Include 0.1% BHT in organic solvent stocks to prevent oxidation .

How do I resolve low yields in click chemistry reactions using this compound-azide and alkyne-modified probes?

Advanced Research Focus
Low yields often stem from:

  • Catalyst Optimization : Use Cu(I)Br/THPTA (1:2 molar ratio) for azide-alkyne cycloaddition .
  • Stoichiometry : Maintain a 1.5:1 excess of this compound-azide over alkyne probes.
  • Reaction Time : Extend to 24 hr at 25°C for complete conversion. Validate via TLC or MALDI-TOF .

What strategies ensure reproducible synthesis of this compound derivatives with high batch-to-batch consistency?

Q. Advanced Research Focus

  • Process Controls : Monitor reaction intermediates via inline FTIR (e.g., azide peak at 2100 cm⁻¹ ).
  • Purification : Use semi-preparative HPLC with C18 columns and isocratic elution (ACN:H2O + 0.1% TFA).
  • QC Metrics : Enforce ≥95% purity (HPLC) and ≤0.5% residual solvents (GC-MS) .

Can this compound be integrated with mass spectrometry (MS) for quantitative proteomics?

Advanced Research Focus
Yes, but consider:

  • Isotopic Labeling : Synthesize deuterated this compound for SILAC-based quantification.
  • Enrichment : Use streptavidin beads to isolate biotinylated peptides pre-MS.
  • Fragmentation : Biotin’s sulfone group may interfere; employ electron-transfer dissociation (ETD) for cleaner spectra .

What are the pitfalls in using this compound for in vivo imaging, and how are they addressed?

Q. Advanced Research Focus

  • Non-Specific Binding : Block endogenous biotin receptors with avidin pre-treatment .
  • Clearance Rate : PEG3’s short half-life (~1 hr) limits imaging windows; use PEG12 variants for prolonged circulation .
  • Signal Quantification : Normalize fluorescence against tissue autofluorescence using two-photon microscopy .

How do I design a negative control for experiments involving this compound?

Q. Basic Research Focus

  • Biotin-Free Analog : Use PEG3-azide without biotin to assess non-specific binding.
  • Competitive Inhibition : Co-incubate with excess free biotin (100x molar) to block streptavidin sites .

What computational tools predict the solvation dynamics and binding affinity of this compound in molecular docking studies?

Q. Advanced Research Focus

  • MD Simulations : Use GROMACS with CHARMM36 force fields to model PEG3 flexibility in aqueous environments.
  • Docking Software : Autodock Vina or Schrödinger for biotin-avidin binding energy calculations (ΔG ≈ -10 kcal/mol ).
  • Solvent-Accessible Surface Area (SASA) : Correlate PEG3 conformation with binding kinetics .

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